

"Ethyl 2-(thiazol-2-yl)acetate" molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Ethyl 2-(thiazol-2-yl)acetate**

Cat. No.: **B173493**

[Get Quote](#)

An In-depth Technical Guide to **Ethyl 2-(thiazol-2-yl)acetate** for Advanced Research and Development

Authored by a Senior Application Scientist

Abstract

Ethyl 2-(thiazol-2-yl)acetate is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique structural motif, featuring a reactive thiazole ring coupled with an ethyl acetate side chain, renders it an exceptionally versatile intermediate for the construction of complex molecular architectures. This guide provides an in-depth exploration of its core physicochemical properties, synthesis methodologies, chemical reactivity, and significant applications, particularly in the realm of drug discovery. The content herein is curated for researchers, scientists, and drug development professionals, offering not only foundational knowledge but also actionable experimental protocols and mechanistic insights to empower innovation in the laboratory.

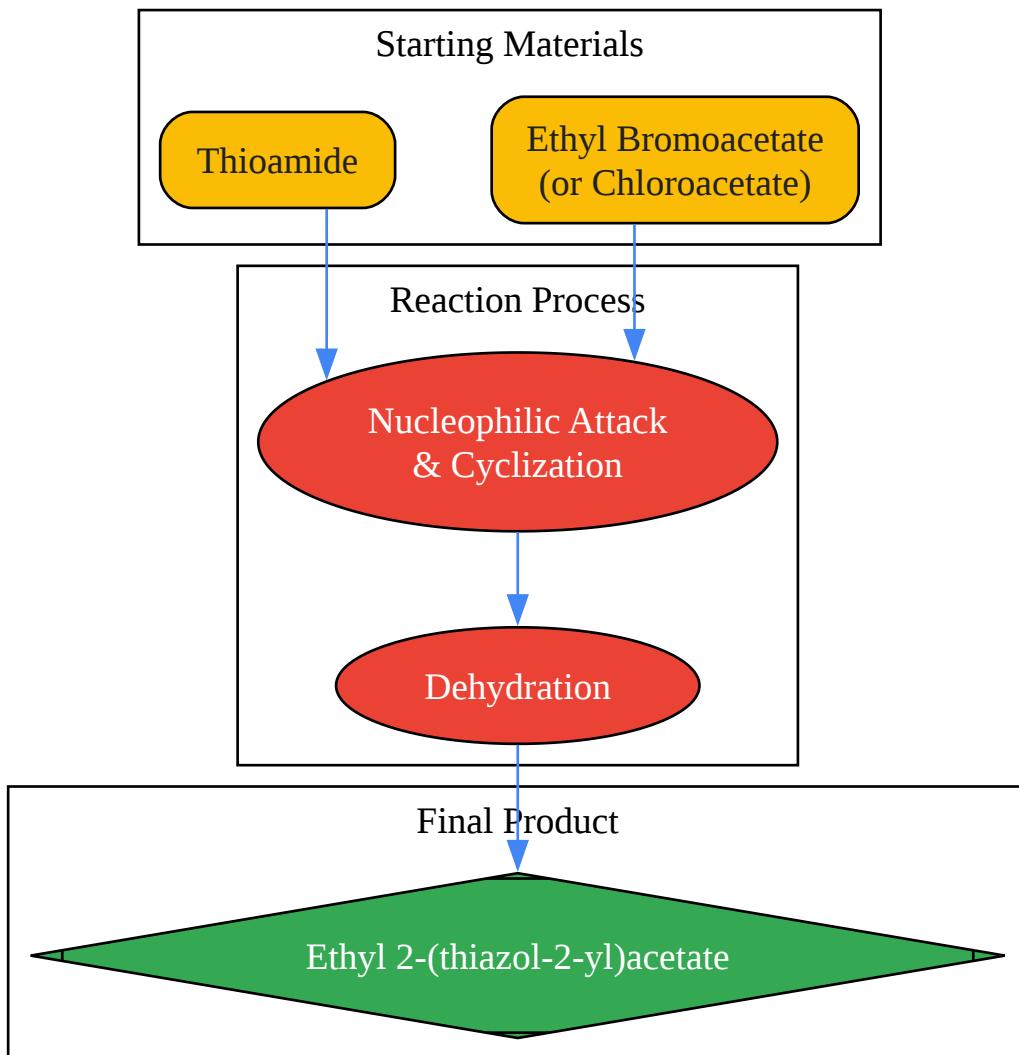
Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research. **Ethyl 2-(thiazol-2-yl)acetate** is a colorless to light yellow liquid, and its key characteristics are summarized below.

Property	Value	Source
Molecular Weight	171.22 g/mol	[1]
Molecular Formula	C ₇ H ₉ NO ₂ S	[1]
CAS Number	141704-11-2	[1]
Appearance	Colorless to light yellow liquid	[2]
Solubility	Soluble in ethanol, ether, and similar solvents	[2]
MDL Number	MFCD12114489	[1]

The structure of **Ethyl 2-(thiazol-2-yl)acetate** is fundamental to its reactivity. The thiazole ring is an electron-rich heterocycle, while the methylene bridge adjacent to the carbonyl group provides a site for enolate formation and subsequent reactions.

Synthesis and Mechanistic Considerations


The synthesis of **Ethyl 2-(thiazol-2-yl)acetate** is a topic of significant interest, with various routes developed to optimize yield and purity. A common and effective approach is the Hantzsch thiazole synthesis, which involves the condensation of a halo-carbonyl compound with a thioamide.

Common Synthetic Pathway: Hantzsch Thiazole Synthesis

A widely referenced method for synthesizing thiazole derivatives involves the reaction of ethyl bromo- or chloroacetate with a suitable thioamide. For the parent compound, this often starts with simpler precursors that build the thiazole ring. One efficient, one-pot synthesis method for a related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, involves reacting ethyl acetoacetate with N-bromosuccinimide (NBS) to form an intermediate bromo-ketoester, which then reacts with thiourea.[\[3\]](#) This highlights a general strategy where a brominated ester intermediate is key.

The logical flow for a generalized synthesis is outlined below. The choice of a brominated ester is strategic; bromine is an excellent leaving group, facilitating the nucleophilic attack by the

sulfur atom of the thioamide, which is the crucial first step of the ring-forming condensation reaction.

[Click to download full resolution via product page](#)

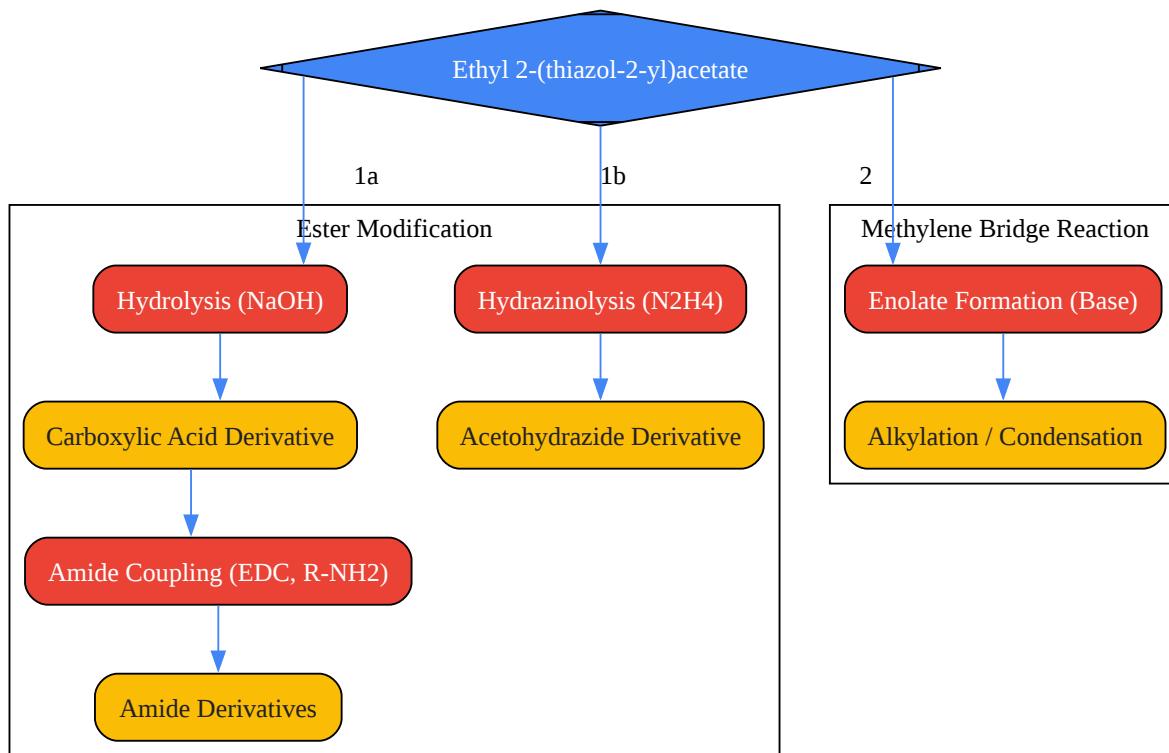
Caption: Generalized workflow for Hantzsch-type thiazole synthesis.

Detailed Experimental Protocol: Synthesis of a Thiazole Carboxylate Intermediate

This protocol describes the synthesis of a related, structurally important thiazole, Ethyl 2-amino-4-methylthiazole-5-carboxylate, which serves as a model for the construction of the core ring system.^[3]

Materials:

- Ethyl acetoacetate (1.0 equiv)
- N-bromosuccinimide (NBS) (1.2 equiv)
- Thiourea (1.0 equiv)
- Tetrahydrofuran (THF)
- Water
- Ethyl acetate (for recrystallization)


Procedure:

- **Bromination:** Dissolve ethyl acetoacetate (1.0 equiv) in a mixture of water and THF. Cool the reaction vessel to below 0°C using an ice bath.
- Slowly add NBS (1.2 equiv) to the cooled mixture. The bromination is highly exothermic, and maintaining a low temperature is critical to prevent side reactions.
- Allow the mixture to stir at room temperature for 2 hours. Monitor the reaction's progress via Thin-Layer Chromatography (TLC) until the starting ethyl acetoacetate is consumed.
- **Cyclization:** Add thiourea (1.0 equiv) to the reaction mixture.
- Heat the mixture to 80°C and maintain for 2 hours. This provides the necessary activation energy for the cyclization and subsequent dehydration to form the aromatic thiazole ring.
- **Work-up and Purification:** After cooling, the solid product precipitates. Collect the solid by filtration.
- Wash the filter cake thoroughly with water (3 x 100 mL) to remove any remaining salts and water-soluble impurities.
- Recrystallize the crude product from ethyl acetate to yield the pure target compound.

Chemical Reactivity and Derivatization

Ethyl 2-(thiazol-2-yl)acetate is a scaffold ripe for chemical modification, making it a valuable starting material for creating libraries of novel compounds. Its reactivity is centered around three primary locations: the ester moiety, the active methylene bridge, and the thiazole ring itself.

- **Ester Hydrolysis and Amidation:** The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using NaOH) to form the corresponding carboxylic acid.^[4] This acid is a versatile handle for forming amide bonds via coupling reactions (e.g., with EDC), linking the thiazole core to other molecular fragments.^[4] Alternatively, direct reaction with hydrazine hydrate converts the ester into a hydrazide, a key intermediate for synthesizing heterocycles like pyrazoles and oxadiazoles.^[5]
- **Methylene Bridge Reactivity:** The protons on the carbon between the thiazole ring and the carbonyl group are acidic and can be deprotonated by a suitable base to form an enolate. This nucleophile can then participate in various C-C bond-forming reactions, such as alkylations and aldol condensations.
- **Thiazole Ring Substitution:** While the thiazole ring is relatively stable, it can undergo electrophilic substitution, although this is less common than modifications at the side chain.

[Click to download full resolution via product page](#)

Caption: Key derivatization pathways for **Ethyl 2-(thiazol-2-yl)acetate**.

Applications in Drug Discovery

The thiazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to act as a bioisostere for other rings and engage in hydrogen bonding makes it a desirable feature in drug candidates. **Ethyl 2-(thiazol-2-yl)acetate** serves as a crucial starting material for accessing novel thiazole-containing compounds with a wide range of biological activities.

- **Anticancer Agents:** Thiazole derivatives have been extensively investigated as anticancer agents. For instance, novel indole-carboxamide derivatives synthesized from ethyl 2-(2-aminothiazol-4-yl)acetate have shown exceptional cytotoxicity against various cancer cell lines, including breast cancer (MCF-7).[4] Other studies have explored thiazolidinone compounds derived from related intermediates as inhibitors of VEGFR-2 and inducers of apoptosis.[6]
- **Antimicrobial and Other Activities:** The benzothiazole derivatives, which share a similar core concept, exhibit significant antimicrobial properties.[7] The broader class of thiazoles is explored for activities including antitubercular, antiviral, and anti-inflammatory effects.[6]

The strategic value of **Ethyl 2-(thiazol-2-yl)acetate** lies in its utility as a fragment that can be readily elaborated. Researchers can synthesize a core structure using this building block and then append various functional groups to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **Ethyl 2-(thiazol-2-yl)acetate** is essential to ensure personnel safety. It is classified as an irritant.

Safety Aspect	Recommendation	Source
Personal Protective Equipment (PPE)	Wear suitable protective clothing, gloves, and eye/face protection (goggles).	[2][8]
Handling	Use only in a well-ventilated area, such as a chemical fume hood. Avoid all personal contact, including inhalation of vapors or mists.	[2][8]
First Aid (Eyes)	In case of contact with eyes, rinse immediately and copiously with plenty of fresh water for at least 10 minutes and seek medical advice.	[2][9]
First Aid (Skin)	If spilled on skin, wash thoroughly with soap and water. Remove contaminated clothing.	[9]
Spill Cleanup	Contain and absorb spills with non-combustible, inert material (e.g., sand, vermiculite). Place in a suitable, labeled container for disposal. Prevent entry into drains or waterways.	[8][9]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition.	[10]

References

- Benchchem. Ethyl 2-(benzo[d]thiazol-2-yl)
- ChemBK. Ethyl 2-(benzo[d]thiazol-2-yl)

- ChemicalBook. Ethyl 2-(thiazol-2-yl)
- Apollo Scientific. Ethyl-2-(2-benzothiazolyl)
- AChemBlock. ethyl 2-(benzo[d]thiazol-2-yl)
- PubChem. ethyl 2-(2-amino-2H-1,3-thiazol-3-yl)
- PubChem.
- Safety Data Sheet. 1. Product and company identification 2.
- Meridian Bioscience.
- Taylor & Francis Online.
- Smolecule. Ethyl 2-(benzo[d]thiazol-2-yl)
- Sigma-Aldrich.
- ECHEMI.
- Safety Data Sheet.
- PrepChem.com. Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)
- ResearchGate. Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. (2024-02-14).
- PubMed Central (PMC). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents.
- Royal Society of Chemistry (RSC). Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer. (2025-02-13).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Ethyl 2-(thiazol-2-yl)acetate | 141704-11-2 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]

- 6. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apopt ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00250H [pubs.rsc.org]
- 7. Buy Ethyl 2-(benzo[d]thiazol-2-yl)acetate | 29182-42-1 [smolecule.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 10. rcilabscan.com [rcilabscan.com]
- To cite this document: BenchChem. ["Ethyl 2-(thiazol-2-yl)acetate" molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b173493#ethyl-2-thiazol-2-yl-acetate-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com